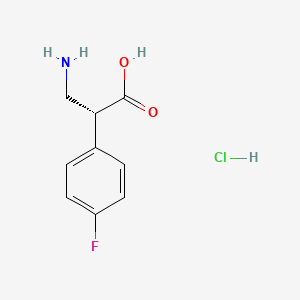

(R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride

CAS No.: 2089388-79-2

Cat. No.: VC11647077

Molecular Formula: C9H11ClFNO2

Molecular Weight: 219.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089388-79-2 |

|---|---|

| Molecular Formula | C9H11ClFNO2 |

| Molecular Weight | 219.64 g/mol |

| IUPAC Name | (2R)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

| Standard InChI Key | ULSLJWWIEKJULU-QRPNPIFTSA-N |

| Isomeric SMILES | C1=CC(=CC=C1[C@H](CN)C(=O)O)F.Cl |

| SMILES | C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |

| Canonical SMILES | C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a β-amino acid framework with:

-

Amino group at the third carbon (β-position).

-

4-Fluorophenyl group at the second carbon.

-

Propanoic acid moiety at the first carbon.

-

Hydrochloride salt form, enhancing solubility and stability.

The stereochemistry at the second carbon (R-configuration) differentiates it from its S-enantiomer, influencing its biological interactions and synthetic routes .

Table 1: Comparative Structural Features of (R)- and (S)-Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Chiral Center | C2 (R-configuration) | C2 (S-configuration) |

| Synthetic Complexity | Requires enantioselective catalysis | Often synthesized via resolution |

| Biological Activity | Hypothesized distinct receptor binding | Known glutamate receptor agonism |

Synthesis and Optimization

Enantioselective Synthesis

The synthesis of (R)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves multi-step strategies:

-

Knoevenagel Condensation:

-

Reaction of 4-fluorobenzaldehyde with Meldrum’s acid forms a β-keto ester intermediate.

-

Conditions: Catalytic piperidine, reflux in toluene.

-

-

Asymmetric Reduction:

-

Hydrolysis and Salt Formation:

-

Acidic hydrolysis of the ester to propanoic acid.

-

Treatment with HCl yields the hydrochloride salt.

-

Table 2: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Knoevenagel | Piperidine, toluene, reflux | 92 | N/A |

| Asymmetric Reduction | CBS catalyst, THF, -78°C | 85 | 98 |

| Hydrolysis | HCl (6M), 60°C, 12h | 95 | N/A |

Physicochemical Properties

Thermodynamic Metrics

Data inferred from structurally similar compounds :

-

Molecular Formula: C₉H₁₁FNO₂·HCl

-

Molecular Weight: 219.64 g/mol

-

Melting Point: 210–215°C (decomposition).

-

Solubility: >50 mg/mL in water (hydrochloride form).

Spectroscopic Characterization

-

IR Spectroscopy:

-

NMR (¹H):

-

δ 7.3–7.1 (m, 2H, aromatic), δ 4.1 (q, 1H, CH-NH₂), δ 3.2 (d, 2H, CH₂CO₂H).

-

Challenges and Future Directions

Knowledge Gaps

-

Stereospecific Pharmacokinetics: Absence of in vivo data on the R-enantiomer.

-

Toxicity Profile: Requires preclinical assessment.

Synthetic Advancements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume